tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
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Overview
Description
tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chlorine atom, and a fused pyrrolo[3,2-d]pyrimidine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under mild conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: This compound has an additional chlorine atom, which may affect its reactivity and biological activity.
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate: The difference in the position of the chlorine atom and the ring fusion pattern can lead to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3O2 |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(15)6-13-9(12)14-7/h4-6H,1-3H3 |
InChI Key |
UMQCAOWZQMWJFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=NC(=NC=C21)Cl |
Origin of Product |
United States |
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